N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide
Overview
Description
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is a complex organic compound characterized by its azido and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the azidoethyl intermediate: This step involves the reaction of an ethylamine derivative with sodium azide under controlled conditions to introduce the azido group.
Amidation: The azidoethyl intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoylamino derivative.
Coupling: The propanoylamino derivative is further reacted with another equivalent of propanoyl chloride and an amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Oxidizing Agents: Potassium permanganate, other strong oxidizers.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized amide derivatives.
Scientific Research Applications
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amide groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but lacks the azido group.
2-Azido-N,N-dimethylethanamine: Contains the azido group but differs in the rest of the structure.
N-(2-Azidoethyl)chitosan: A modified biopolymer with an azido group.
Uniqueness
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is unique due to its combination of azido and amide functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and form stable linkages makes it particularly valuable in bioconjugation and materials science.
Properties
IUPAC Name |
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O3/c1-5-14(23)20(4)10-11-22(16(25)7-3)13-12-21(15(24)6-2)9-8-18-19-17/h5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNMRYGISYWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCN(CCN(CCN=[N+]=[N-])C(=O)CC)C(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.